N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characterization
The compound can be synthesized through various methods involving multicomponent reactions. For example, solvent-free synthesis techniques have been reported, yielding high purity and functionalized derivatives. Structural characterization typically employs techniques such as NMR and mass spectrometry to confirm the molecular formula and structural integrity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the dihydropyrrolo[1,2-a]pyrazine core. For instance, derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit nitric oxide production in activated macrophages. This effect is often mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways.
Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties by targeting specific signaling pathways associated with tumor growth and metastasis. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of a series of dihydropyrrolo[1,2-a]pyrazine derivatives against various pathogens. The study found that compounds with electron-withdrawing groups exhibited enhanced activity against Mycobacterium tuberculosis H37Rv, suggesting a structure-activity relationship that favors such modifications .
- Anti-inflammatory Mechanism Exploration : Another study focused on the anti-inflammatory effects of similar compounds in RAW 264.7 cells. The results demonstrated significant inhibition of LPS-induced nitric oxide production, establishing a correlation between chemical structure and anti-inflammatory potency .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-9-8-15(13-20(19)29-2)21-18-7-4-10-25(18)11-12-26(21)22(27)24-17-6-3-5-16(23)14-17/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNZTJGUJNDPKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.